4-Bromo-8-fluoroquinoline

Vue d'ensemble

Description

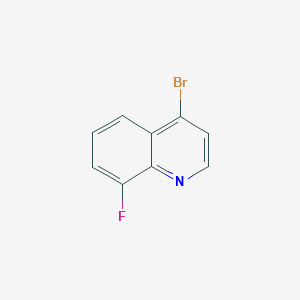

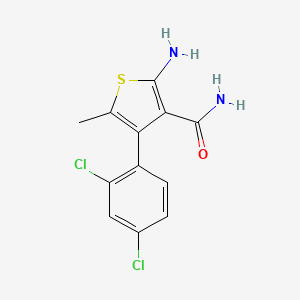

4-Bromo-8-fluoroquinoline (4BFQ) is an organofluorine compound with a variety of applications in scientific research. It is a heterocyclic aromatic compound that contains a quinoline ring and a bromine atom. 4BFQ is used as a reagent in organic synthesis and has been studied for its potential applications in drug discovery, medicinal chemistry, and material science.

Applications De Recherche Scientifique

Blocs de construction en synthèse chimique

La 4-Bromo-8-fluoroquinoline est souvent utilisée comme bloc de construction en synthèse chimique . La présence d'un groupe brome et fluor en fait un intermédiaire polyvalent dans la synthèse d'une variété de molécules complexes.

Ingrédients pharmaceutiques actifs (API)

Les quinolines fluorées, comme la this compound, sont utilisées dans la synthèse d'ingrédients pharmaceutiques actifs (API). L'atome de fluor améliore l'activité biologique de ces composés, les rendant utiles dans le développement de nouveaux médicaments .

Colorants

Les quinolines fluorées sont utilisées dans la synthèse de colorants . La présence de fluor peut modifier la couleur et d'autres propriétés du colorant, le rendant utile dans une variété d'applications.

Cellules solaires

Les quinolines fluorées sont utilisées dans le développement de cellules solaires . Les propriétés uniques de ces composés peuvent améliorer l'efficacité et la stabilité des cellules solaires .

Capteurs

Les quinolines fluorées sont également utilisées dans le développement de capteurs. La présence de fluor peut améliorer la sensibilité et la sélectivité de ces capteurs .

Cristaux liquides

Un certain nombre de quinolines fluorées ont trouvé des applications dans le domaine des cristaux liquides . Les propriétés uniques de ces composés les rendent adaptés à une utilisation dans ce domaine .

Activité antibactérienne

De nombreuses quinolines synthétiques, y compris les quinolines fluorées, ont montré une activité antibactérienne . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antibactériens .

Inhibiteurs enzymatiques

Les quinolines fluorées se sont avérées inhiber diverses enzymes . Cette propriété les rend utiles dans l'étude de la fonction enzymatique et dans le développement de nouveaux médicaments .

Safety and Hazards

Orientations Futures

4-Bromo-8-fluoroquinoline is a useful intermediate for the preparation of active quinoline elements in drug discovery. It is typically used as an active pharmaceutical ingredient (API) such as antibiotics. Additionally, 8-fluoroquinoline derivatives have also proven effective against insects, nematodes, and mites as agricultural chemicals .

Mécanisme D'action

Target of Action

4-Bromo-8-fluoroquinoline is a fluorinated heterocyclic building block that is used as a synthesis intermediate for active pharmaceutical ingredients (APIs) such as antibiotics . The primary targets of this compound are typically bacterial enzymes, which are inhibited by the compound, leading to the antibacterial effects .

Mode of Action

The compound interacts with its targets, primarily bacterial enzymes, by binding to the active sites of these enzymes. This binding inhibits the normal function of the enzymes, leading to a disruption in the bacterial metabolic processes . The presence of both bromo- and fluoro-substituents in the compound likely enhances its binding affinity to the target enzymes .

Biochemical Pathways

The inhibition of bacterial enzymes disrupts various biochemical pathways within the bacterial cells. This disruption can lead to the inhibition of DNA replication, transcription, and protein synthesis, all of which are essential for bacterial growth and survival .

Pharmacokinetics

Like other quinolines, it is expected to have good bioavailability due to its small size and the presence of halogen substituents .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and survival. By inhibiting essential bacterial enzymes, the compound disrupts critical metabolic processes within the bacterial cells, leading to their death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution within the body . Additionally, the presence of other compounds or drugs can potentially affect the compound’s metabolism and excretion .

Analyse Biochimique

Biochemical Properties

4-Bromo-8-fluoroquinoline plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in bacterial DNA replication, making it a potential candidate for antibacterial drug development . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity and affecting downstream cellular processes .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can modulate cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby affecting the production and utilization of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of biochemical reactions . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis . The molecular mechanism of this compound also involves the modulation of cell signaling pathways, which can lead to changes in cellular responses to external stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers studying the long-term impact of this compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound can vary significantly with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage level . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes . These interactions can result in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can also be influenced by its chemical properties, such as its lipophilicity and molecular size . Understanding the transport and distribution of this compound is essential for elucidating its biological effects and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with DNA and RNA, or in the mitochondria, where it can affect cellular respiration and energy production . The subcellular localization of this compound is a key factor in determining its biochemical and cellular effects.

Propriétés

IUPAC Name |

4-bromo-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZPEOLKMRCJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589204 | |

| Record name | 4-Bromo-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

927800-38-2 | |

| Record name | 4-Bromo-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 927800-38-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)

![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1285020.png)